molecular formula C11H15NO3 B13039734 (S)-6,8-Dimethoxychroman-4-amine

(S)-6,8-Dimethoxychroman-4-amine

Cat. No.: B13039734
M. Wt: 209.24 g/mol
InChI Key: SYEDEAMMTKCJOS-VIFPVBQESA-N
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Description

(S)-6,8-Dimethoxychroman-4-amine is a chiral organic compound characterized by its chroman ring structure with two methoxy groups at positions 6 and 8, and an amine group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,8-Dimethoxychroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Methoxylation: Introduction of methoxy groups at the 6 and 8 positions using methanol and a strong acid catalyst.

    Amination: Introduction of the amine group at position 4, often through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the chroman ring, potentially converting it to a dihydrochroman structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydrochroman derivatives.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

(S)-6,8-Dimethoxychroman-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6,8-Dimethoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    6,8-Dimethoxychroman: Lacks the amine group, making it less reactive in certain biological contexts.

    4-Amino-6,8-dimethoxychroman: A structural isomer with different positioning of functional groups, leading to distinct chemical properties.

Uniqueness: (S)-6,8-Dimethoxychroman-4-amine is unique due to its specific combination of functional groups and chiral nature, which confer distinct reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(4S)-6,8-dimethoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO3/c1-13-7-5-8-9(12)3-4-15-11(8)10(6-7)14-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m0/s1

InChI Key

SYEDEAMMTKCJOS-VIFPVBQESA-N

Isomeric SMILES

COC1=CC2=C(C(=C1)OC)OCC[C@@H]2N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)OCCC2N

Origin of Product

United States

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